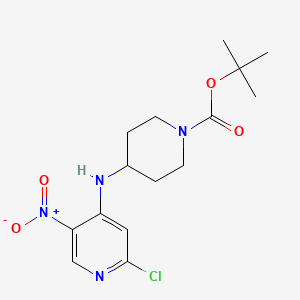
tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the incorporation of the nitro and chloro groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Incorporation of Functional Groups: The nitro and chloro groups can be introduced through nitration and halogenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.
科学研究应用
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a precursor for drug development.
作用机制
The mechanism of action of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups, as well as the piperidine and pyridine rings, contribute to its reactivity and binding affinity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing transcriptional and translational processes.
相似化合物的比较
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can be compared with other similar compounds, such as:
N- {4-chloro-2- [ (1-oxido-4-pyridinyl)carbonyl]phenyl}-4- (1,1-dimethylethyl) benzenesulfonamide: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate.
属性
分子式 |
C15H21ClN4O4 |
|---|---|
分子量 |
356.80 g/mol |
IUPAC 名称 |
tert-butyl 4-[(2-chloro-5-nitropyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(21)19-6-4-10(5-7-19)18-11-8-13(16)17-9-12(11)20(22)23/h8-10H,4-7H2,1-3H3,(H,17,18) |
InChI 键 |
YRLSOJYUSVBTAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















